Avarone D
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Overview
Description
Avarone D is a sesquiterpene quinone derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including anti-inflammatory, anti-microbial, and anti-diabetic properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Avarone D can be synthesized from its precursor, avarol, through an oxidation process. The marine sponge Dysidea avara is the natural source of avarol, which is then oxidized to produce avarone . The synthetic route involves the use of oxidizing agents such as potassium permanganate or other suitable oxidants under controlled conditions . Industrial production methods typically involve the extraction of avarol from the sponge, followed by its chemical conversion to avarone through oxidation .
Chemical Reactions Analysis
Avarone D undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced back to avarol, its hydroquinone form.
Substitution: Nucleophilic addition reactions can occur, where thiols or amines are added to the quinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions . The major products formed from these reactions include various quinone and hydroquinone derivatives .
Scientific Research Applications
Avarone D has a wide range of scientific research applications:
Mechanism of Action
Avarone D exerts its effects through multiple mechanisms:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin receptor.
Inhibition of Aldose Reductase (AKR1B1): This enzyme is involved in the development of diabetic complications.
Mitochondrial Activity: This compound improves mitochondrial function, which is crucial for cellular energy production.
Comparison with Similar Compounds
Avarone D is often compared with its precursor, avarol, and other sesquiterpene quinones:
Avarol: The hydroquinone form of this compound, which can be oxidized to produce this compound.
Other Sesquiterpene Quinones: Compounds like drimane-type and farnesane-type quinones share structural similarities with this compound but differ in their biological activities and sources.
This compound stands out due to its dual inhibitory action on PTP1B and AKR1B1, making it unique among sesquiterpene quinones .
Properties
CAS No. |
130203-70-2 |
---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1 |
InChI Key |
LVTXQIOTYUWIRG-APQCTARYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=CC3=O)OC(=O)C)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=CC3=O)OC(=O)C)CCC=C2C)C |
Origin of Product |
United States |
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